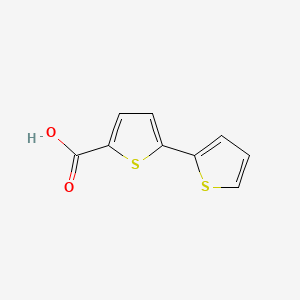

Ácido 2,2'-Bitiofeno-5-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,2'-Bithiophene-5-carboxylic acid and its derivatives can be achieved through various methods. A straightforward approach involves the decarboxylation of 2,2'-bithiophene-5,5'-dicarboxylic acid during solvothermal treatment (Einkauf, Mathivathanan, & Lill, 2016). Another efficient synthesis route is based on the thiophene ring closure in the Fiesselmann reaction, allowing for the preparation of substituted 2,2'-bithiophene-5-carboxylic acids and esters with varying substituents (Kostyuchenko, Averkov, & Fisyuk, 2014).

Molecular Structure Analysis

The molecular structure of 2,2'-Bithiophene-5-carboxylic acid has been studied through crystallographic and spectroscopic methods. Structural analyses reveal that the thiophene rings in certain derivatives can be nearly coplanar or adopt a range of conformations depending on substituent effects and intermolecular interactions in the solid state (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Reactions and Properties

2,2'-Bithiophene-5-carboxylic acid participates in various chemical reactions, leveraging its carboxylic acid functionality and the reactive nature of the thiophene rings. For instance, it can undergo reactions such as Suzuki cross-coupling, providing a pathway to synthesize thiophene-based derivatives with potential applications in organic electronics and materials science (Rasool et al., 2020).

Aplicaciones Científicas De Investigación

Síntesis de Nuevos Derivados de Bitiofeno

Se han utilizado nuevas reacciones y rutas activadas catalíticamente o por alta presión, incluyendo el acoplamiento, la migración de doble enlace en sistemas alílicos y varios tipos de cicloadición y dihidroaminación para la síntesis de nuevos derivados de bitiofeno . Estas reacciones y rutas combinadas con las no catalíticas, se han obtenido nuevos derivados de acetileno, butadiino, isoxazol, 1,2,3-triazol, pirrol, benceno y fluoranteno con uno, dos o seis fragmentos de bitiofenilo .

Electrónica Orgánica

Los compuestos que contienen tiofeno, bitiofeno u oligotiofeno se utilizan en varios campos de la ciencia y la tecnología, incluida la electrónica orgánica . Se están investigando intensamente en OLED , transistores de efecto de campo orgánico , y tecnología de células solares .

Síntesis de Ácidos Quatertiofeno Dicarboxílicos

La reacción de bromosuccinimida con ésteres de ácidos 3-sustituidos 2,2'-bitiofeno-5-carboxílicos se utilizó para obtener sus derivados 5'-bromo, que se convirtieron posteriormente en ésteres de ácidos 3,3''-disustituidos 2,2':5',2'':5'',2'''-quatertiofeno-5,5'''-dicarboxílicos por calentamiento en DMF con cantidades catalíticas de Pd(PPh3)4 .

Fabricación de Dispositivos Electrocrómicos

El 2,2'-Bitiofeno se puede polimerizar para formar poli (2,2'-bitiofeno) que puede electrodepositarse sobre sustratos de óxido de indio y estaño (ITO) para la fabricación de dispositivos electrocrómicos .

Desarrollo de Supercondensadores

El 2,2'-Bitiofeno también se puede utilizar en la formación de material de electrodo para el desarrollo de supercondensadores .

Síntesis de Polímeros Luminiscentes

Los oligotiofeno dicarboxílicos y sus derivados se utilizan para la síntesis de polímeros luminiscentes (poliésteres y poliamidas) . También sirven como sensibilizadores efectivos de células solares .

Preparación de Materiales Luminiscentes Híbridos Orgánico/Inorgánico

Los oligotiofeno dicarboxílicos se han utilizado en combinación con óxido de zinc para la preparación de materiales luminiscentes híbridos orgánico/inorgánico . Estos incluyen nanomateriales que son de interés para la fabricación de diodos emisores de luz .

Síntesis de Estructuras de Marco Metal-Orgánico

Se ha utilizado una combinación de ácidos 2,2':5',2''-tertiofeno-5,5''-dicarboxílicos, manganeso (II) y sales de cobre para sintetizar estructuras de marco metal-orgánico con propiedades antiferromagnéticas .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The interaction between 2,2’-Bithiophene-5-carboxylic acid and anatase (101) and rutile (110) TiO2 single crystal surfaces has been investigated in a study . The study used synchrotron-based spectroscopy to study the electronic spectral density near the Fermi level .

Mecanismo De Acción

Target of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system cells.

Mode of Action

It is known to be an electron-transporting material, with the π-electrons present in the system facilitating charge mobility .

Biochemical Pathways

It is known to belong to the class of organic compounds known as bi- and oligothiophenes, which contain two or more linked thiophene rings .

Pharmacokinetics

It is known that the compound is considered hazardous, suggesting that it may have significant bioavailability .

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action of 2,2’-Bithiophene-5-carboxylic acid can be influenced by environmental factors. It is recommended to be stored in a dark place, sealed, and in dry conditions between 2-8°C . This suggests that light, air, and moisture may affect its stability and efficacy.

Propiedades

IUPAC Name |

5-thiophen-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNWHEHDBNNKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174612 | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2060-55-1 | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(thiophen-2-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

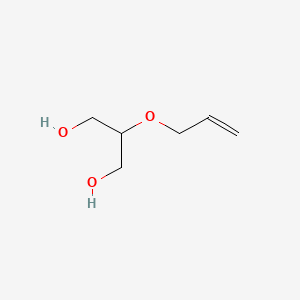

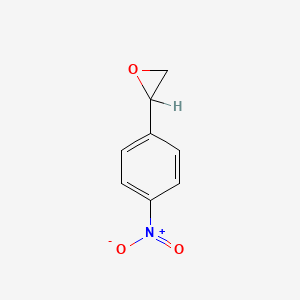

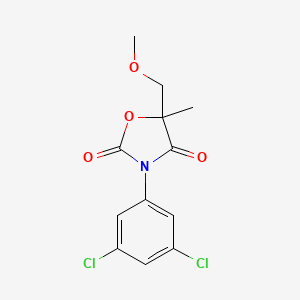

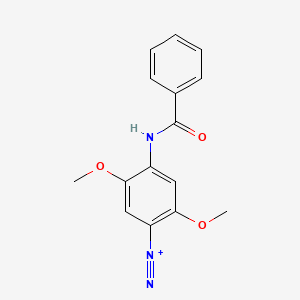

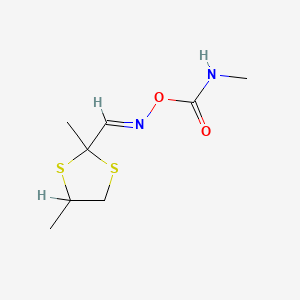

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,9-dihydroxy-6-(2-hydroxypropyl)-7-[(2S)-2-hydroxypropyl]-1,5,8,12-tetramethoxyperylene-3,10-dione](/img/structure/B1220427.png)

![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate](/img/structure/B1220428.png)